N-[(2,3-dimethoxyphenyl)methyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide
Description
CAS No.: 950262-58-5 Molecular Formula: C₂₂H₂₃N₅O₃S₂ Molecular Weight: 469.6 g/mol Structural Features:
- A tetracyclic core containing sulfur (thia) and four nitrogen atoms (tetraaza).
- A 2,3-dimethoxyphenylmethyl group attached via an acetamide linker.
- A thioether (sulfanyl) group bridging the acetamide and tetracyclic system.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S2/c1-29-15-8-5-6-13(19(15)30-2)10-23-17(28)11-31-22-26-25-20-18-14-7-3-4-9-16(14)32-21(18)24-12-27(20)22/h5-6,8,12H,3-4,7,9-11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFULEGWKYSJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,3-dimethoxyphenyl)methyl]-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities.
Chemical Characteristics
- CAS Number : 950262-58-5
- Molecular Formula : C22H23N5O3S2
- Molecular Weight : 469.6 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O3S2 |
| Molecular Weight | 469.6 g/mol |
| Structure | Complex tetracyclic structure |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its interactions with multiple biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at the G2/M phase in several tumor types.
The compound's biological mechanisms are multifaceted:
- Inhibition of Kinases : It selectively inhibits certain kinases involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It increases ROS levels within cells, leading to oxidative stress and subsequent cell death.
Case Studies
-
Study on MCF-7 Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Findings : Demonstrated a dose-dependent decrease in cell viability with IC50 values indicating strong potency compared to standard chemotherapeutics.
-
Study on HepG2 Liver Cancer Cells :
- Objective : To assess apoptosis induction.
- Findings : Flow cytometry analysis confirmed increased apoptotic cells after treatment with the compound.
Research Findings
Recent studies have highlighted several key findings related to the biological activities of this compound:
- Synergistic Effects with Other Agents : When combined with established chemotherapy drugs (e.g., doxorubicin), N-[(2,3-dimethoxyphenyl)methyl]-2-{10-thia... demonstrated enhanced efficacy and reduced resistance mechanisms.
- Targeting Multidrug Resistance (MDR) : The compound has shown promise in overcoming MDR in cancer cells by modulating drug efflux pumps.
Comparison with Similar Compounds
Structural Analogs and Their Features
Functional Implications of Structural Differences
Core Heteroatoms: Target Compound: The 10-thia and tetraaza system may enhance metal coordination (e.g., binding to metalloenzymes) and π-π stacking in hydrophobic pockets . Compound: Trioxa core increases hydrophilicity, favoring aqueous solubility but limiting membrane permeability .
Substituent Effects:
- 2,3-Dimethoxybenzyl (Target Compound): Methoxy groups donate electron density, enhancing interactions with aromatic residues in binding sites.
- 2,6-Dimethylphenyl (): Methyl groups increase lipophilicity, possibly improving blood-brain barrier penetration but reducing hydrogen-bonding capacity .
- 4-Phenyl (): Para-substitution may optimize spatial alignment with target proteins .
Molecular Weight and Drug-Likeness:
- The target compound (469.6 g/mol) exceeds the Lipinski’s Rule of Five threshold (<500 g/mol), suggesting challenges in oral bioavailability.
- The compound (379.4 g/mol) aligns better with conventional drug-likeness criteria .
Q & A
Q. What are the standard synthetic pathways for this compound?
The synthesis involves multi-step protocols, typically including:
- Cycloaddition reactions to construct the tetraazatetracyclic core.
- Thioether linkage formation via nucleophilic substitution between a thiol-containing intermediate and an acetamide derivative.
- Functional group modifications , such as methoxy group installation via alkylation or demethylation. Key parameters include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., DMF, THF), and controlled temperatures (50–80°C). Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (DMSO-d6/CDCl₃) to assign proton/carbon environments and verify substituent positions. Example: Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with water/acetonitrile gradients (0.1% formic acid) assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How is initial biological activity screening conducted?
- In vitro assays : Test against enzyme targets (e.g., kinases) or cell lines using dose-response curves (IC₅₀ determination).
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance solubility and reactivity.
- Catalyst selection : Evaluate Pd/C or CuI for cross-coupling steps.
- Temperature gradients : Use microwave-assisted synthesis for rapid heating/cooling to minimize side reactions .
Q. What advanced methods resolve structural ambiguities?
- X-ray crystallography : Grow single crystals via slow evaporation (dichloromethane/hexane). Refine structures with SHELXL, validating bond lengths/angles against crystallographic databases .
- DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian) to confirm stereoelectronic effects .
Q. How can computational models predict reactivity or bioactivity?
- Reaction path searches : Use quantum chemical software (e.g., COMSOL, Gaussian) to simulate transition states and intermediates.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with biological targets (e.g., enzymes). Validate with mutagenesis assays .
Q. How to address contradictions in analytical data?
- Cross-validation : Compare NMR, MS, and HPLC results to identify impurities or isomerism.
- Repeat under controlled conditions : Eliminate oxygen/moisture for air-sensitive intermediates.
- Alternative techniques : Use 2D NMR (COSY, HSQC) or IR spectroscopy to resolve overlapping signals .
Methodological Notes
- Synthesis scalability : Small-scale reactions (1–5 mmol) are recommended for optimizing hazardous steps (e.g., thiol handling) before scaling up .
- Biological assay design : Include positive/negative controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
- Computational validation : Always benchmark simulated data (e.g., DFT-calculated NMR) against experimental results to refine parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
